Bromozinc(1+);propanenitrile

Overview

Description

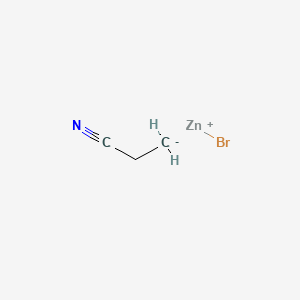

Bromozinc(1+);propanenitrile is an organozinc compound featuring a zinc cation in the +1 oxidation state coordinated with a bromide ion and a propanenitrile (CH₃CH₂CN) ligand. The zinc(1+) oxidation state is less common than zinc(2+), which influences its coordination geometry and reactivity . Propanenitrile, a nitrile-containing organic moiety, introduces polar functionality, enabling participation in nucleophilic additions, substitutions, and coordination chemistry . The compound is primarily used in industrial synthesis, though specific applications are proprietary or understudied .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromozinc(1+);propanenitrile can be synthesized through the reaction of zinc with bromopropanenitrile under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of zinc dust with bromopropanenitrile in the presence of a catalyst. The reaction is conducted in a reactor equipped with temperature and pressure control to ensure optimal yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: The compound can be reduced to form zinc and propanenitrile.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium cyanide (KCN) are employed.

Major Products Formed:

Oxidation: Oxidized derivatives of propanenitrile.

Reduction: Zinc metal and propanenitrile.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Bromozinc(1+);propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of new drugs and therapeutic agents.

Industry: this compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Bromozinc(1+);propanenitrile involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Bromozinc Compounds

Structural and Functional Differences

Key structural variations among bromozinc(1+) compounds arise from the organic ligands attached. Below is a comparative analysis:

Table 1: Comparative Properties of Bromozinc(1+) Compounds

*Note: Bromozinc(1+) is listed under CAS 23732-82-3, while the propanenitrile derivative’s full CAS is inferred from structural analogs .

Reactivity and Stability

- Nitrile Influence: Bromozinc(1+) 4-cyanobutan-1-ide and propanenitrile derivatives exhibit enhanced reactivity due to the nitrile group, which participates in nucleophilic reactions. The longer carbon chain in 4-cyanobutan-1-ide may improve solubility in non-polar solvents compared to propanenitrile .

- Steric Effects : Bromozinc(1+) 2-methanidylpropane’s branched alkyl group reduces accessibility to the zinc center, lowering catalytic activity compared to linear analogs .

- Oxidation State : Zinc(1+) in these compounds contrasts with conventional zinc(2+) complexes, leading to unique coordination modes (e.g., linear or trigonal geometries) and reduced Lewis acidity .

Environmental and Health Considerations

Biological Activity

Bromozinc(1+);propanenitrile (C3H4BrNZn) is a coordination compound that has garnered interest in synthetic organic chemistry, particularly due to its potential applications in the synthesis of biologically active molecules. This article delves into its biological activity, synthesis, and applications based on recent research findings.

This compound is synthesized through the reaction of zinc(II) bromide with propanenitrile under anhydrous conditions. The process involves the displacement of a bromide ion by the nitrile ligand, forming a coordination complex. This compound is recognized for its versatility as a reagent in organic synthesis, particularly in cross-coupling reactions essential for forming carbon-carbon bonds.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its role in synthesizing biologically active molecules suggests potential biological relevance. The compound serves as an intermediate in developing therapeutic agents and may contribute to various biological activities through derivatives formed from it.

Potential Applications in Medicine and Agriculture

- Pharmaceuticals : this compound is utilized in synthesizing drugs and therapeutic agents. Its ability to facilitate reactions that form complex organic structures makes it valuable in drug development.

- Agrochemicals : The compound also finds application in creating agrochemicals, potentially influencing plant growth or pest resistance through synthesized derivatives.

The mechanism by which this compound exerts its effects is primarily through its reactivity as a catalyst in chemical reactions. It participates in nucleophilic substitution and reduction reactions, which are fundamental in organic synthesis. Understanding these interactions can help predict reaction outcomes and optimize conditions for desired product formation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bromozinc(1+);butanenitrile | C4H6BrNZn | Longer carbon chain; different reactivity |

| Bromozinc(1+);pentanenitrile | C5H8BrNZn | Increased carbon chain length; altered selectivity |

| Bromozinc(1+);hexanenitrile | C6H10BrNZn | Further increased chain length; unique synthetic routes |

This compound's specific chain length and reactivity profile allow for distinct reactivity compared to its analogs with longer carbon chains, making it particularly useful in applications requiring precise control over reaction outcomes.

Synthesis and Characterization

Research has demonstrated that this compound can effectively facilitate cross-coupling reactions necessary for synthesizing complex organic molecules. For example, studies have shown that it can react with various electrophiles under controlled conditions to yield significant products relevant to pharmaceutical chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bromozinc(1+);propanenitrile, and how do reaction conditions influence yield?

this compound is typically synthesized via organometallic reactions, such as the insertion of zinc into carbon-bromine bonds in halogenated propanenitrile precursors. Key steps include:

- Halogen-Zinc Exchange : Reacting brominated propanenitrile derivatives (e.g., 3-bromopropanenitrile) with zinc metal or organozinc reagents in anhydrous tetrahydrofuran (THF) under inert atmospheres .

- Solvent Optimization : THF is preferred due to its ability to stabilize reactive intermediates, but ethers like 2-MeTHF may enhance reaction kinetics .

- Temperature Control : Reactions are conducted at low temperatures (−10°C to 0°C) to minimize side reactions, such as premature decomposition or polymerization . Yield optimization requires precise stoichiometry and exclusion of moisture/oxygen.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the propanenitrile backbone and zinc coordination. For example, the nitrile group’s C signal appears at ~115–120 ppm, while zinc-induced deshielding shifts aromatic proton signals .

- X-ray Crystallography : Resolves the tetrahedral geometry around the zinc center and intermolecular interactions (e.g., C–H···N hydrogen bonds in crystalline phases) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrNZn has a theoretical MW of 213.38 g/mol) .

Q. How does the stability of this compound vary under different storage conditions?

- Moisture Sensitivity : Rapid hydrolysis occurs in aqueous environments, forming zinc hydroxide and propanenitrile byproducts. Store under argon in resealable, moisture-free containers .

- Temperature : Degrades above 25°C; long-term storage at −20°C preserves reactivity .

- Solvent Stability : THF solutions remain stable for weeks at −20°C but polymerize in polar aprotic solvents like DMF .

Advanced Research Questions

Q. What mechanistic role does the zinc center play in cross-coupling reactions involving this compound?

The zinc center acts as a Lewis acid, polarizing carbon-halogen bonds and facilitating transmetallation in Suzuki-Miyaura or Negishi couplings. Key steps include:

- Transmetallation : Transfer of the propanenitrile-zinc moiety to palladium or nickel catalysts, forming metal-cyanopropyl intermediates .

- Electronic Effects : The electron-withdrawing nitrile group enhances the electrophilicity of the zinc-bound carbon, accelerating oxidative addition . Contradictory reactivity data (e.g., variable coupling efficiency) may arise from competing side reactions, such as β-hydride elimination, which can be mitigated by ligand design (e.g., bulky phosphines) .

Q. How do structural modifications (e.g., halogen substitution) alter the reactivity of this compound compared to analogs?

Comparative studies with chloro- or iodo-zinc propanenitrile derivatives reveal:

- Reactivity Trends : Bromine’s moderate electronegativity balances bond stability and reactivity, whereas chlorine reduces transmetallation rates, and iodine increases steric hindrance .

- Biological Activity : Fluorinated analogs (e.g., 3-(4-fluorophenoxy)propanenitrile) exhibit enhanced lipophilicity, improving membrane permeability in drug discovery assays .

| Substituent | Reactivity (vs. Bromine) | Biological Activity |

|---|---|---|

| Chlorine | Lower | Moderate enzyme inhibition |

| Fluorine | Higher | Enhanced lipophilicity |

| Iodine | Similar | Antimicrobial potential |

Q. How can researchers resolve contradictory data in catalytic applications of this compound?

Contradictions (e.g., inconsistent yields in cross-coupling) require systematic troubleshooting:

- Purity Analysis : Verify reagent purity via GC-MS or HPLC to exclude moisture-induced decomposition .

- Catalyst Screening : Test palladium/phosphine ligand combinations (e.g., Pd(OAc) with XPhos) to optimize turnover .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates or side products .

Q. What are the emerging applications of this compound in medicinal chemistry?

- Drug Scaffold Synthesis : Serves as a building block for ivabradine analogs, targeting ion channels in cardiovascular therapies .

- Boron-Neutron Capture Therapy (BNCT) : Zinc-cyanopropyl intermediates enable boron-rich compound synthesis for cancer treatment .

- Toxicity Mitigation : Structural analogs with reduced electrophilicity (e.g., ethoxy-substituted derivatives) lower acute toxicity risks .

Q. Methodological Guidelines

- Experimental Design : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses, e.g., “How does solvent polarity affect zinc-mediated coupling efficiency?” .

- Data Interpretation : Cross-validate spectroscopic results with computational methods (e.g., DFT calculations for NMR chemical shift prediction) .

Properties

IUPAC Name |

bromozinc(1+);propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREYONULNRWHIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399399 | |

| Record name | 2-Cyanoethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-26-3 | |

| Record name | 2-Cyanoethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.